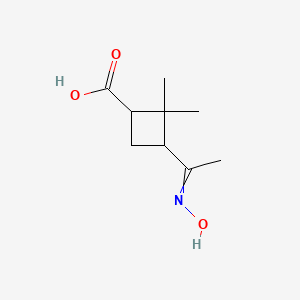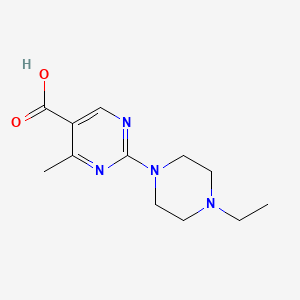
2-(3-Methylpyridin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to the 3-methylpyridine ring. The compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Methylpyridin-4-yl)acetonitrile typically involves the decarboxylation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester. The process includes the following steps :
Preparation of Ethyl 2-cyano-2-(pyridine-4-yl) acetic ester: This is achieved by reacting 4-chloropyridine hydrochloride with ethyl cyanoacetate.
Decarboxylation Reaction: The ester is then subjected to decarboxylation in the presence of dimethyl sulfoxide (DMSO) and lithium chloride at temperatures ranging from 100°C to 160°C for 90-180 minutes.
Isolation: The reaction mixture is poured into water, and the resulting solid is filtered and dried to obtain this compound as a white solid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
化学反应分析
Types of Reactions
2-(3-Methylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) is employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
科学研究应用
2-(3-Methylpyridin-4-yl)acetonitrile has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Methylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways . The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
2-(3-Methylpyridin-4-yl)acetonitrile can be compared with other similar compounds, such as 2-(4-Methylpyridin-3-yl)acetonitrile :
2-(4-Methylpyridin-3-yl)acetonitrile: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.
4-Pyridineacetonitrile, 3-methyl-: Another isomer with distinct reactivity and applications.
属性
CAS 编号 |
1000557-13-0 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H8N2/c1-7-6-10-5-3-8(7)2-4-9/h3,5-6H,2H2,1H3 |
InChI 键 |
KGERRVJNMWHHNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)






![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)






